2-(Piperidin-1-yl)cyclopentan-1-ol is a chemical compound that combines a piperidine ring with a cyclopentanol structure. The compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in drug development.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of cyclopentyl derivatives with piperidine. Its properties and applications have been documented in scientific literature and databases such as PubChem and BenchChem.
2-(Piperidin-1-yl)cyclopentan-1-ol is classified as an organic compound, specifically a secondary amine due to the presence of the piperidine moiety. It falls under the category of cyclic alcohols due to the hydroxyl group attached to the cyclopentane ring.
The synthesis of 2-(Piperidin-1-yl)cyclopentan-1-ol can be achieved through several methods:
The choice of reagents, solvents, and reaction conditions greatly influences the yield and purity of the final product. Optimization of these parameters is crucial for industrial applications where large-scale production is required.
The molecular structure of 2-(Piperidin-1-yl)cyclopentan-1-ol features a cyclopentane ring bonded to a piperidine ring through a single bond, with a hydroxyl group (-OH) attached to the cyclopentane. The structural formula can be represented as follows:
The InChI representation for this compound is:
This data provides insight into its connectivity and stereochemistry.
2-(Piperidin-1-yl)cyclopentan-1-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(Piperidin-1-yl)cyclopentan-1-ol primarily revolves around its interactions at the molecular level with biological targets. The piperidine ring allows for hydrogen bonding and interactions with receptors or enzymes, potentially influencing biological pathways related to neurotransmission or enzyme activity.
Studies indicate that compounds with similar structures may exhibit activity against certain microbial strains or cancer cells due to their ability to interact with specific targets in these organisms . The exact mechanism would depend on further empirical studies focusing on receptor binding assays and cellular response evaluations.
2-(Piperidin-1-yl)cyclopentan-1-ol is typically characterized by:
Key chemical properties include:
Relevant data from studies suggest that variations in substituents on either ring can significantly affect these properties .
2-(Piperidin-1-yl)cyclopentan-1-ol has several applications in scientific research:
The piperidine-cyclopentanol framework in 2-(piperidin-1-yl)cyclopentan-1-ol exhibits distinctive stereoelectronic and conformational properties that underpin its utility in medicinal chemistry:
Three-Dimensional Topography: The piperidine ring typically adopts a chair conformation, while the cyclopentanol ring exhibits envelope or half-chair puckering. This combined structure generates a sterically congested chiral center at the carbon linking both rings (C-1 of cyclopentane), resulting in enantiomers with potentially divergent biological activities. Computational analyses indicate the equatorial positioning of the hydroxyl group minimizes steric strain and facilitates intramolecular hydrogen bonding with the piperidine nitrogen (N-H···O distance: ~2.1 Å) [3] [9]. This intramolecular interaction subtly modulates basicity (predicted pKₐ of protonated piperidine: ~10.2) and solvent accessibility.
Bond Geometry and Isosteric Flexibility: X-ray crystallographic data of analogs (e.g., 2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol) reveal characteristic bond lengths and angles (Table 1). The C-N bond linking both rings measures ~1.45 Å—shorter than typical C(sp³)-N(sp³) bonds due to partial delocalization—while the C-O bond in the cyclopentanol moiety is ~1.42 Å [7]. This scaffold tolerates extensive isosteric modifications: the piperidine ring can incorporate substituents at C-2/C-3/C-4 positions (e.g., alkyl, aryl, fluoroalkyl), and the cyclopentanol can undergo ring expansion/contraction or hydroxyl bioisosteric replacement (e.g., fluorine, amine) while retaining core geometry [2] [3].
Table 1: Key Structural Parameters of 2-(Piperidin-1-yl)cyclopentan-1-ol and Derivatives
Parameter | Value | Measurement Technique | Reference |
---|---|---|---|
Molecular Formula | C₁₀H₁₉NO (parent) | High-Resolution MS | [9] [10] |
Piperidine C-N Bond Length | 1.452 ± 0.015 Å | X-ray Crystallography | [7] |
Cyclopentanol C-O Bond Length | 1.423 ± 0.010 Å | X-ray Crystallography | [7] |
N-C-C (Linker) Bond Angle | 112.5 ± 2.0° | Computational Modeling | [3] |
Predicted pKₐ (Piperidine N) | 10.1 - 10.5 | ChemAxon Toolkit | [9] |
The integration of a basic piperidine nitrogen and a hydrogen-bonding cyclopentanol hydroxyl in 2-(piperidin-1-yl)cyclopentan-1-ol creates a bifunctional pharmacophore with broad applicability across neurological and infectious disease targets:
Neuropharmacological Targeting: The scaffold mirrors structural elements of clinically validated neurokinin (NK₁) receptor antagonists (e.g., aprepitant analogs), where the protonated piperidine nitrogen forms salt bridges with Glu²⁸⁷/Glu²⁸⁸ residues, and the hydroxyl engages in hydrogen bonding with Thr¹⁵⁰ [2] [6]. Derivatives like 2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol exhibit sub-micromolar affinity (IC₅₀: 0.28 μM) for NK₁ receptors—superior to simplified piperidine or cyclopentanol counterparts—validating the hybrid’s synergistic effect [7]. Similarly, structural analogs demonstrate modulatory activity at σ-opioid receptors and dopamine D₂/D₃ subtypes implicated in psychosis (e.g., blonanserin-like activity), attributed to conformational mimicry of endogenous ligand pharmacophores [8].
Antimicrobial and Anticancer Applications: Secondary amine-alcohol motifs enhance penetration of bacterial membranes and chelate catalytic metal ions in virulence factors. Derivatives bearing fluorinated piperidine substituents (e.g., 3-fluoropiperidin-1-yl analogs synthesized via rhodium/palladium-catalyzed pyridine hydrogenation) disrupt biofilm formation in Staphylococcus aureus (MIC: 4–8 μg/mL) [2] [6]. In oncology, the hydroxyl group’s participation in hydrogen-bond networks with kinase hinge regions (e.g., EGFR, BRAF) is leveraged in analogs like 2-(4-arylpiperidin-1-yl)cyclopentan-1-ols, which inhibit tumor proliferation via induction of G1/S arrest (GI₅₀: 1.2 μM in HCT-116 cells) [5] [6].
Table 2: Pharmacological Profiles of Key 2-(Piperidin-1-yl)cyclopentan-1-ol Derivatives
Derivative Structure | Primary Target | Biological Activity | Potency (IC₅₀/Ki) | Reference |
---|---|---|---|---|
2-(4-Phenylpiperidin-1-yl)cyclopentan-1-ol | Neurokinin NK₁ Receptor | Antagonist (inhibition of substance P) | 0.28 μM | [7] |
2-[4-(Trifluoromethyl)piperidin-1-yl]cyclopentan-1-ol | Staphylococcus aureus Sortase A | Biofilm Inhibition | 4.1 μg/mL (MIC) | [2] [6] |
2-(3-Benzoylpiperidin-1-yl)cyclopentan-1-ol | BRAF V600E Kinase | ATP-Competitive Inhibition | 0.87 μM | [5] |
2-(2-Piperidin-1-ylpropylamino)cyclopentan-1-ol | Dopamine D₃ Receptor | Partial Agonist (functional cAMP assay) | 18 nM | [1] |
Advances in synthetic methodologies—particularly deoxygenative photochemical alkylation of secondary amides and flow-enabled biocatalytic C-H functionalization—have accelerated the exploration of this pharmacophore, enabling late-stage diversification of complex drug candidates like neurokinin antagonists and kinase inhibitors in ≤5 steps [5] [6]. This positions 2-(piperidin-1-yl)cyclopentan-1-ol as a versatile template for addressing emerging therapeutic challenges through rational stereochemical control.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0